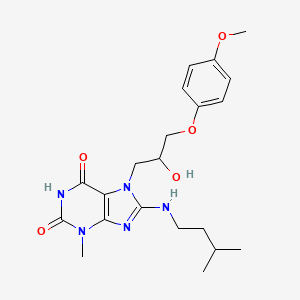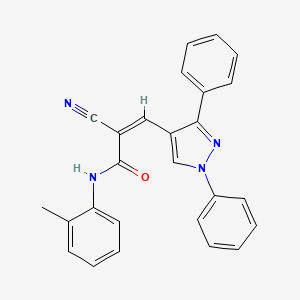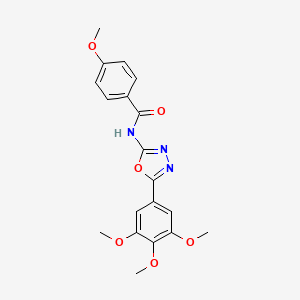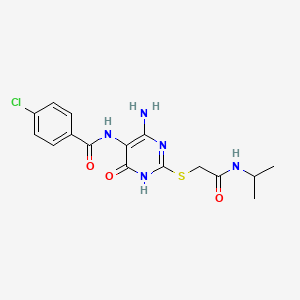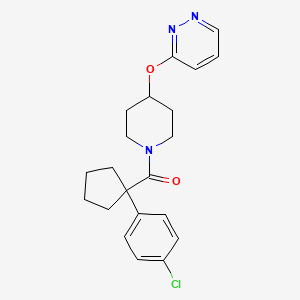
(1-(4-Chlorophenyl)cyclopentyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-Chlorophenyl)cyclopentyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound, also known as CPP-115, belongs to the class of gamma-aminobutyric acid (GABA) aminotransferase inhibitors, which are known for their ability to increase the levels of GABA in the brain.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound and its derivatives have been synthesized through various methods, including condensation reactions and modifications of piperidine and pyrazine components. For example, the synthesis of cyclopentadienyl-derived γ-diketones and arylhydrazines led to the production of benzenesulfonamide derivatives with significant yields, demonstrating the versatility and adaptability of these chemical frameworks in medicinal chemistry research (Blankenbuehler & Parkin, 2002).
Anticancer and Antimicrobial Activities
Several studies have explored the anticancer and antimicrobial potential of derivatives closely related to the target compound. A notable study synthesized piperazine derivatives showing significant in vitro anticancer and antituberculosis activities. Compounds demonstrated efficacy against human breast cancer cell lines and Mycobacterium tuberculosis, highlighting the therapeutic potential of these derivatives in treating infectious diseases and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).
Molecular Docking and Biological Evaluation
Molecular docking studies have been utilized to predict the interaction of these compounds with biological targets. For instance, novel biologically potent heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine moieties, were synthesized and subjected to molecular docking studies. These compounds showed promising anticancer activity and potential utility in overcoming microbe resistance to pharmaceutical drugs, indicating the role of molecular design in enhancing biological activity (Katariya, Vennapu, & Shah, 2021).
Crystal Structure Analysis
The crystal structure analysis of related compounds has provided insights into their molecular configurations and interactions. For example, the crystal structure of a derivative revealed inter and intramolecular hydrogen bonds, contributing to the understanding of the compound's stability and reactivity. Such analyses are crucial for designing molecules with desired properties and biological activities (Karthik et al., 2021).
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c22-17-7-5-16(6-8-17)21(11-1-2-12-21)20(26)25-14-9-18(10-15-25)27-19-4-3-13-23-24-19/h3-8,13,18H,1-2,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDSYWSDTPPWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Chlorophenyl)cyclopentyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



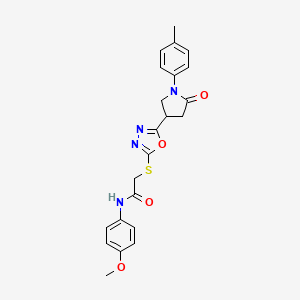

![5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid](/img/structure/B2602327.png)

![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2602329.png)

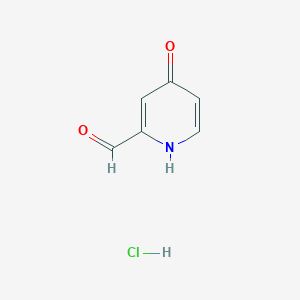
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2602335.png)
